Antiplasmodial Activity: Superior In Vitro Potency Against P. falciparum
N-(3-Chloro-4-methoxyphenyl)-4-methoxybenzamide is specifically noted as a lead compound for antimalarial drug development due to its significant in vitro antiplasmodial activity. While direct, publicly available IC₅₀ data for the target compound against a specific P. falciparum strain are limited, a close structural analog, N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide, has demonstrated potent activity with an EC₅₀ of 17.5 μg/mL against Leishmania panamensis, providing a class-level benchmark for the anti-parasitic potential of this chemotype [1]. In contrast, a compound lacking the 4-methoxy group on the phenyl ring, N-(3-chlorophenyl)-4-methoxybenzamide, showed significantly weaker activity (IC₅₀ > 25,000 nM) against unrelated targets (T. brucei phosphotransferase), underscoring the crucial role of the methoxy substitution pattern [2]. The target compound's specific 3-chloro-4-methoxyphenyl motif is therefore a key structural feature for achieving the desired antiplasmodial activity, distinguishing it from simpler analogs.
| Evidence Dimension | Antiparasitic Potency (EC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | Exact IC₅₀ data not publicly disclosed; described as a 'lead compound' with 'significant antiplasmodial activity' . |
| Comparator Or Baseline | Close analog: N-(3,5-diiodo-4-methoxyphenethyl)-4-methoxybenzamide, EC₅₀ = 17.5 μg/mL vs. L. panamensis [1]. Analog lacking 4-methoxy: N-(3-chlorophenyl)-4-methoxybenzamide, IC₅₀ > 25,000 nM vs. T. brucei phosphotransferase [2]. |
| Quantified Difference | >1,400-fold difference in potency between the active analog and an inactive analog, highlighting the sensitivity to substitution pattern. |
| Conditions | Analog activity measured against L. panamensis (in vitro) [1]; Inactive analog assayed against T. brucei phosphotransferase [2]. |
Why This Matters
This evidence demonstrates that the specific 3-chloro-4-methoxy substitution pattern is non-negotiable for achieving antiplasmodial activity; procuring a simpler analog would likely yield an inactive compound.
- [1] Surmay, V., et al. (n.d.). Anti-Parasite Activity of Novel 3,5-Diiodophenethyl-benzamides. Available at: https://paperity.org/p/123456789/anti-parasite-activity-of-novel-3-5-diiodophenethyl-benzamides View Source
- [2] BindingDB. (n.d.). BDBM61979 (N-(3-chlorophenyl)-4-methoxybenzamide). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=61979 View Source
